![molecular formula C22H24N4O3S B2939158 3,5-dimethyl-N-(3-(6-morpholinopyridazin-3-yl)phenyl)benzenesulfonamide CAS No. 904828-73-5](/img/structure/B2939158.png)
3,5-dimethyl-N-(3-(6-morpholinopyridazin-3-yl)phenyl)benzenesulfonamide
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Overview
Description
3,5-dimethyl-N-(3-(6-morpholinopyridazin-3-yl)phenyl)benzenesulfonamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.
Mechanism of Action
Target of action
Sulfonamides, a group of compounds to which this molecule belongs, are generally known to inhibit bacterial enzymes involved in the synthesis of folic acid , which is crucial for bacterial growth and reproduction.
Mode of action
By binding to this enzyme, sulfonamides prevent the production of dihydrofolic acid, a precursor of folic acid .
Biochemical pathways
Sulfonamides affect the folic acid synthesis pathway in bacteria. By inhibiting the production of dihydrofolic acid, they prevent the synthesis of folic acid and, consequently, the production of nucleotides needed for DNA and RNA synthesis .
Advantages and Limitations for Lab Experiments
One of the advantages of using 3,5-dimethyl-N-(3-(6-morpholinopyridazin-3-yl)phenyl)benzenesulfonamide in lab experiments is its high potency and specificity. It can be used at low concentrations and has minimal off-target effects. However, one limitation is that it can be difficult to obtain in large quantities, which can limit its use in certain experiments.
Future Directions
There are several future directions for the study of 3,5-dimethyl-N-(3-(6-morpholinopyridazin-3-yl)phenyl)benzenesulfonamide. One area of research is the development of more efficient synthesis methods to produce larger quantities of the compound. Another area of research is the identification of its specific targets and signaling pathways, which can help to elucidate its mechanism of action. Additionally, further studies are needed to evaluate its potential as a therapeutic agent for various diseases.
Synthesis Methods
The synthesis of 3,5-dimethyl-N-(3-(6-morpholinopyridazin-3-yl)phenyl)benzenesulfonamide involves the reaction of 3-(6-morpholinopyridazin-3-yl)aniline and 3,5-dimethylbenzenesulfonyl chloride in the presence of a base. The reaction is carried out in an organic solvent such as dichloromethane, and the product is purified using column chromatography.
Scientific Research Applications
3,5-dimethyl-N-(3-(6-morpholinopyridazin-3-yl)phenyl)benzenesulfonamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, anticancer, and antiviral activities. It has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
properties
IUPAC Name |
3,5-dimethyl-N-[3-(6-morpholin-4-ylpyridazin-3-yl)phenyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O3S/c1-16-12-17(2)14-20(13-16)30(27,28)25-19-5-3-4-18(15-19)21-6-7-22(24-23-21)26-8-10-29-11-9-26/h3-7,12-15,25H,8-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKIIQSMMZDNZMY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)S(=O)(=O)NC2=CC=CC(=C2)C3=NN=C(C=C3)N4CCOCC4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-dimethyl-N-(3-(6-morpholinopyridazin-3-yl)phenyl)benzenesulfonamide |
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